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molecular formula C19H20ClFN2S B8445790 7-Fluoro-8-chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepine

7-Fluoro-8-chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepine

Cat. No. B8445790
M. Wt: 362.9 g/mol
InChI Key: LDCBZWQCHMPJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04238611

Procedure details

A mixture of 7-fluoro-8,10-dichloro-10,11-dihydrodibenzo(b,f)thiepine (7.48 g), 1-methylpiperazine (5.2 ml) and chloroform (7 ml) was refluxed for 7 hours. The chloroform was evaporated and the residue taken up in water (20 ml) and benzene (80 ml). The benzene solution was washed with water and shaken with 3 N-HCl (100 ml). The separated hydrochloride was filtered and added to the aqueous layer of the filtrate. The resulting suspension was made alkaline with ammonium hydroxide and the liberated base taken up in benzene. The desired product, m.p. 105°-107° C. (acetone), was obtained in 74% yield (6.66 g). Its neutralization with maleic acid in ethanol, followed by addition of ether, yielded the crystalline maleate, m.p. 168°-169° C. (ethanol).
Name
7-fluoro-8,10-dichloro-10,11-dihydrodibenzo(b,f)thiepine
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:17]([Cl:18])=[CH:16][C:5]2[CH:6](Cl)[CH2:7][C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[S:10][C:4]=2[CH:3]=1.[CH3:19][N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1>C(Cl)(Cl)Cl>[F:1][C:2]1[C:17]([Cl:18])=[CH:16][C:5]2[CH:6]([N:23]3[CH2:24][CH2:25][N:20]([CH3:19])[CH2:21][CH2:22]3)[CH2:7][C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[S:10][C:4]=2[CH:3]=1

Inputs

Step One
Name
7-fluoro-8,10-dichloro-10,11-dihydrodibenzo(b,f)thiepine
Quantity
7.48 g
Type
reactant
Smiles
FC1=CC2=C(C(CC3=C(S2)C=CC=C3)Cl)C=C1Cl
Name
Quantity
5.2 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
shaken with 3 N-HCl (100 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The chloroform was evaporated
WASH
Type
WASH
Details
The benzene solution was washed with water
FILTRATION
Type
FILTRATION
Details
The separated hydrochloride was filtered
ADDITION
Type
ADDITION
Details
added to the aqueous layer of the filtrate

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(C(CC3=C(S2)C=CC=C3)N3CCN(CC3)C)C=C1Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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